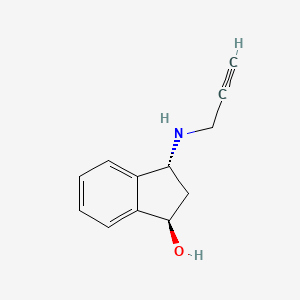
γ-Butyrobetaine-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
γ-Butyrobetaine-d9 is a deuterated form of γ-Butyrobetaine, a naturally occurring compound involved in the biosynthesis of L-carnitine. L-carnitine plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The deuterated form, this compound, is often used in scientific research to trace metabolic pathways and study the kinetics of biochemical reactions due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of γ-Butyrobetaine-d9 typically involves the deuteration of γ-Butyrobetaine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: γ-Butyrobetaine-d9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form L-carnitine.
Reduction: It can be reduced to form butyrobetaine.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used.
Major Products:
Oxidation: L-carnitine.
Reduction: Butyrobetaine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
γ-Butyrobetaine-d9 has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of L-carnitine.
Biology: Employed in studies involving the role of L-carnitine in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders.
Industry: Utilized in the development of nutritional supplements and functional foods aimed at enhancing fatty acid metabolism.
Wirkmechanismus
γ-Butyrobetaine-d9 exerts its effects primarily through its conversion to L-carnitine by the enzyme γ-butyrobetaine hydroxylase. This enzyme catalyzes the hydroxylation of this compound to form L-carnitine, which then facilitates the transport of fatty acids into the mitochondria for β-oxidation. The molecular targets involved include the mitochondrial membrane transport proteins and enzymes involved in fatty acid oxidation pathways.
Vergleich Mit ähnlichen Verbindungen
γ-Butyrobetaine: The non-deuterated form of γ-Butyrobetaine-d9.
L-Carnitine: The end product of γ-Butyrobetaine metabolism.
Trimethylamine N-oxide (TMAO): A metabolite derived from L-carnitine.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracing and kinetic studies in metabolic research. This makes it a valuable tool in understanding the detailed mechanisms of L-carnitine biosynthesis and its role in cellular metabolism.
Eigenschaften
CAS-Nummer |
479677-53-7 |
|---|---|
Molekularformel |
C₇H₆D₉NO₂ |
Molekulargewicht |
154.25 |
Synonyme |
3-Carboxy-N,N,N-tri(methyl-d3)-1-propanaminium; Actinine-d9; 4-Butyrobetaine-d9; Butyrobetaine-d9; Deoxycarnitine-d9; γ-Aminobutyric-d9 Acid Betaine; γ-Butyrobetaine-d9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)


![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)
![[(1S,8S)-9-hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B1146698.png)
![3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol](/img/structure/B1146699.png)
